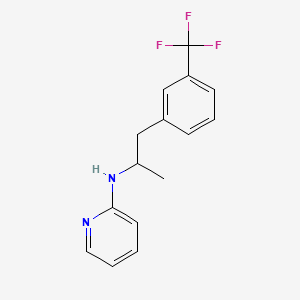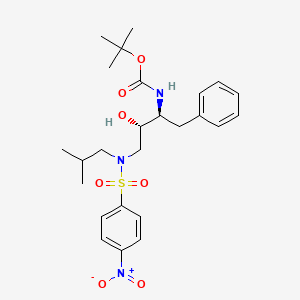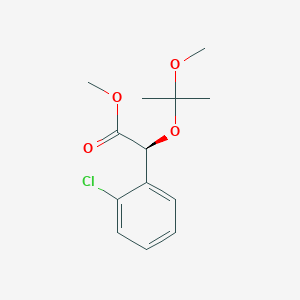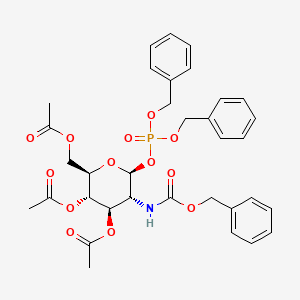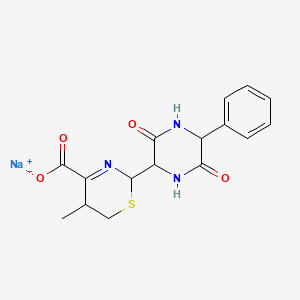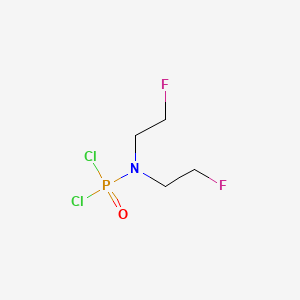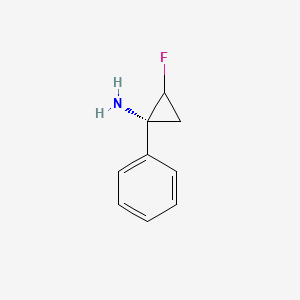
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is a chiral amine compound characterized by a cyclopropane ring substituted with a fluorine atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S)-rel- enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanamine, 2-chloro-1-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
Cyclopropanamine, 2-bromo-1-phenyl-: Similar structure but with a bromine atom instead of fluorine.
Cyclopropanamine, 2-iodo-1-phenyl-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
(1R)-2-fluoro-1-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m1/s1 |
Clé InChI |
ORKWDOXDSJHZAW-YGPZHTELSA-N |
SMILES isomérique |
C1C([C@@]1(C2=CC=CC=C2)N)F |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




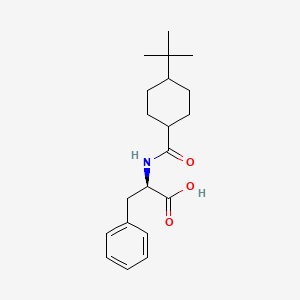
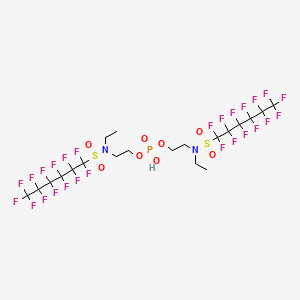
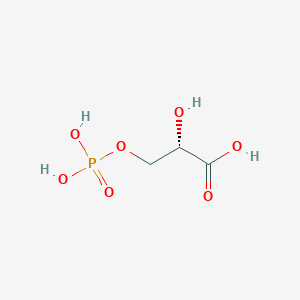
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
